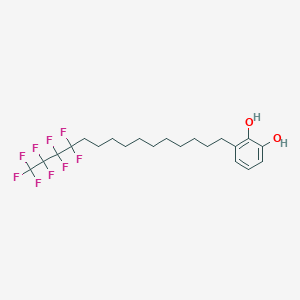![molecular formula C19H21ClN4O2 B236808 N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide is a chemical compound that has been studied extensively for its potential therapeutic applications. The compound is commonly referred to as "compound X" in scientific literature.
Mecanismo De Acción
The mechanism of action of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide involves the inhibition of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of certain receptors in the brain, which may be involved in the development of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have anti-tumor properties, inhibiting the growth of certain types of cancer cells. In addition, the compound has been shown to have neuroprotective effects, protecting neurons from damage in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. It also has a well-characterized mechanism of action, which makes it a useful tool for studying the pathways involved in inflammation, cancer, and neurological disorders. However, the compound has some limitations, including its potential toxicity and the need for further research to fully understand its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide. One direction is to further explore the compound's potential therapeutic applications, particularly in the treatment of neurological disorders. Another direction is to investigate the compound's potential as a drug delivery system, as it has been shown to have good solubility and bioavailability. Additionally, further research is needed to fully understand the compound's mechanism of action and to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide involves multiple steps. The first step involves the reaction of 3-chloropyridine-4-carboxylic acid with thionyl chloride to form 3-chloropyridine-4-carbonyl chloride. The second step involves the reaction of 3-chloropyridine-4-carbonyl chloride with 3-amino-4-(4-propanoylpiperazin-1-yl)phenol to form this compound. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C19H21ClN4O2 |
|---|---|
Peso molecular |
372.8 g/mol |
Nombre IUPAC |
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H21ClN4O2/c1-2-18(25)24-10-8-23(9-11-24)17-6-5-15(12-16(17)20)22-19(26)14-4-3-7-21-13-14/h3-7,12-13H,2,8-11H2,1H3,(H,22,26) |
Clave InChI |
HFWCRBFIOTYJHZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)Cl |
SMILES canónico |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B236734.png)




![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B236776.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236781.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide](/img/structure/B236798.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B236800.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B236801.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B236802.png)